molecular formula C22H18N2O4 B2415472 3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922028-74-8

3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2415472
CAS No.: 922028-74-8
M. Wt: 374.396
InChI Key: LHPMTJIZQHEWAE-UHFFFAOYSA-N
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Description

3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A key aspect of the scientific research applications of 3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its synthesis and structural analysis. Studies have developed methodologies for synthesizing related compounds, providing insights into their structural characteristics. For example, the synthesis of related dibenzo[b,f]oxepin derivatives involves reactions under mild conditions, leading to moderate to excellent yields. This approach is considered a vinylogous reaction of ketals with active methylene compounds, highlighting the compound's relevance in organic chemistry and drug development processes (Ohshima, Kumazawa, & Obase, 1993).

Medicinal Chemistry and Pharmacology

In the field of medicinal chemistry and pharmacology, derivatives of dibenzo[b,f]oxepin, such as this compound, are explored for their potential therapeutic applications. These compounds have been studied for their anti-tumor activities against various cancer cell lines, indicating their potential as anticancer agents. For instance, certain dihydrodibenzoxepins have shown anti-tumor activities, underscoring the importance of structural modifications in enhancing biological activity (Wu, He, & Pan, 2006).

Chemical Reactivity and Interaction Studies

Research on this compound and its analogs also focuses on their chemical reactivity and interactions. Studies involving the reaction of related dibenzo[b,f]oxepins with active methylene compounds, facilitated by catalysts like TiCl4, have shed light on new synthetic pathways and the formation of carbon-carbon bonds in dibenzo[b,f]oxepin derivatives. Such insights are crucial for designing novel compounds with desired pharmacological properties (Ohshima et al., 1993).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. The center ring of the molecule adopts a folded-boat conformation, with a very small angle between the two benzo-group planes of the system , which may influence its interaction with targets.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple receptors . .

Result of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, the melting point of a similar compound is reported to be 130-132°C , suggesting that high temperatures could potentially affect its stability.

Properties

IUPAC Name

3-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-18-8-3-4-9-20(18)28-19-11-10-15(13-17(19)22(24)26)23-21(25)14-6-5-7-16(12-14)27-2/h3-13H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPMTJIZQHEWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.